molecular formula C23H25NO5 B2707683 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid CAS No. 2138227-88-8

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2707683
CAS No.: 2138227-88-8
M. Wt: 395.455
InChI Key: CAOKLPZUNDVULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid is a Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its structure consists of:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
  • A Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group at position 1, providing temporary protection for the amine during solid-phase peptide synthesis (SPPS).
  • A 2-methoxyethyl substituent and a carboxylic acid group at position 2.

This compound is critical for introducing steric and electronic modifications into peptide backbones, enabling tailored physicochemical properties in drug discovery and biochemical studies.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-28-13-11-23(21(25)26)10-12-24(15-23)22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKLPZUNDVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine derivative, is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluorenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C23_{23}H25_{25}NO5_5
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 2138227-88-8

Structure

The compound's structure enhances its lipophilicity and may influence its interactions with biological targets. The fluorenyl group serves as a protective moiety, which is crucial in peptide synthesis and drug development.

The biological activity of this compound is primarily linked to its structural components. Similar compounds have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : Certain derivatives exhibit significant inhibition against bacterial growth.
  • Neuroprotective Effects : Structural analogs have been investigated for their potential in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish biological activities. For instance, the introduction of different substituents on the pyrrolidine ring can lead to variations in potency and selectivity for specific biological targets.

Research Findings

Recent studies have focused on the synthesis and characterization of Fmoc-pyrrolidine derivatives. These studies often utilize organocatalytic enantioselective reactions to obtain highly enantiomerically enriched compounds. For example, research has shown that modifications at the 3-position of the pyrrolidine ring can significantly affect the compound's bioactivity.

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential treatment for neurodegeneration
Anti-inflammatoryModulation of cytokine production

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various Fmoc-pyrrolidine derivatives, it was found that specific modifications led to enhanced activity against Gram-positive bacteria. The results indicated that compounds with higher lipophilicity exhibited greater antibacterial effects due to improved membrane penetration.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a similar compound in a model of Alzheimer's disease. The findings suggested that the compound could reduce amyloid-beta aggregation and promote neuronal survival, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound: 1-(Fmoc)-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid 2-Methoxyethyl C₂₂H₂₅NO₅ 391.44* Not provided Enhanced solubility due to ether linkage
1-(Fmoc)-4-methylpyrrolidine-3-carboxylic acid Methyl C₂₁H₂₁NO₄ 351.40 1339211-14-1 Compact substituent; higher steric hindrance
1-(Fmoc)-3-(propan-2-yl)pyrrolidine-3-carboxylic acid Isopropyl C₂₃H₂₅NO₄ 379.46 282524-98-5 Hydrophobic; impacts peptide aggregation
3-Benzyl-1-(Fmoc)pyrrolidine-3-carboxylic acid Benzyl C₂₇H₂₅NO₄ 427.49 2567504-20-3 Aromatic bulk; stabilizes π-π interactions
(R)-1-(Fmoc)pyrrolidine-3-carboxylic acid None (unsubstituted) C₂₀H₁₉NO₄ 337.37 193693-65-1 Minimal steric effects; baseline reactivity

*Calculated based on molecular formula.

Key Observations:
  • Solubility : The 2-methoxyethyl group in the target compound introduces an ether linkage , improving water solubility compared to alkyl (methyl, isopropyl) or aromatic (benzyl) substituents .
  • Synthetic Utility : Unlike the unsubstituted analog , the target compound’s substituent may enhance conformational control in peptide chains.

Comparison with Piperidine and Azetidine Derivatives

Expanding the scope to other N-heterocycles:

Compound Name Core Structure Molecular Formula Key Differences
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine C₂₂H₂₄N₂O₄ 6-membered ring; higher flexibility
(R)-1-(Fmoc)-3-benzylpiperidine-3-carboxylic acid Piperidine C₂₈H₂₇NO₄ 6-membered ring; increased hydrophobicity
2-((1-(Fmoc)-3-methylazetidin-3-yl)oxy)acetic acid Azetidine C₂₁H₂₁NO₅ 4-membered ring; higher ring strain
Key Observations:
  • Ring Size : Pyrrolidine (5-membered) offers a balance between flexibility and strain, unlike azetidine (4-membered, high strain) or piperidine (6-membered, flexible) .
  • Functionalization : The target compound’s 3-carboxylic acid group is directly integrated into the ring, whereas piperazine derivatives like feature acetic acid side chains.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Classification: Basic (Synthesis Methodology) Answer: The synthesis typically involves sequential protection-deprotection strategies and pyrrolidine ring functionalization. Key steps include:

StepReagents/ConditionsConsiderationsReference
Fmoc Protection9-Fluorenylmethyl chloroformate (Fmoc-Cl), base (e.g., NaHCO₃)Maintain pH 8–9 to prevent premature deprotection.
Pyrrolidine FormationCyclization via Mitsunobu reaction or ring-closing metathesisUse anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N₂/Ar).
Methoxyethyl Addition2-Methoxyethyl bromide, K₂CO₃ in DMFControl temperature (0–25°C) to avoid side reactions.
DeprotectionPiperidine in DCM (20–30% v/v)Monitor reaction via TLC to prevent over-deprotection.

Critical Factors: Solvent polarity, temperature, and reaction time significantly impact yield. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency, while elevated temperatures (>40°C) may degrade the Fmoc group .

Q. How can the chirality and stereochemical integrity of this compound be confirmed during synthesis?

Classification: Basic (Structural Analysis) Answer: Chirality is confirmed using:

  • Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Retention time comparisons with enantiomeric standards validate stereochemical purity .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (R)- or (S)-configured analogs .
  • NMR Spectroscopy : Analyze coupling constants (e.g., vicinal H-H coupling in pyrrolidine ring) to confirm spatial arrangement .

Note: Maintain inert conditions during synthesis to prevent racemization, especially at the pyrrolidine chiral center .

Q. What purification techniques are optimal for this compound?

Classification: Basic (Purification Strategy) Answer: Purification methods depend on solubility and functional groups:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1). The Fmoc group’s hydrophobicity aids separation .
  • Recrystallization : Employ EtOAc/hexane mixtures at low temperatures (4°C) to isolate crystalline product .
  • HPLC : Reverse-phase C18 columns with acetonitrile:H₂O (0.1% TFA) for high-purity batches (>98%) .

Solubility Guide:

  • Soluble in DCM, DMF, THF.
  • Insoluble in water, hexane.

Q. What are the critical stability considerations for storing this compound?

Classification: Basic (Stability Analysis) Answer: Stability is influenced by:

FactorOptimal ConditionDegradation RiskReference
Temperature-20°C (desiccated)Fmoc cleavage at >25°C
Moisture<5% RHHydrolysis of ester/carbamate groups
LightAmber glass vialsPhotooxidation of fluorenyl group
pHNeutral (pH 6–8)Acidic/basic conditions accelerate hydrolysis

Advanced Questions

Q. How can computational modeling predict the reactivity of the 2-methoxyethyl substituent in nucleophilic reactions?

Classification: Advanced (Reaction Optimization) Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies for nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on substituent conformation using GROMACS .
  • Docking Studies : Predict steric hindrance from the methoxyethyl group in enzyme-binding pockets (e.g., proteases) using AutoDock Vina .

Validation: Cross-reference computational results with experimental kinetics (e.g., second-order rate constants from UV-Vis assays) .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

Classification: Advanced (Data Contradiction Analysis) Answer:

  • Assay Standardization :
    • Use a common positive control (e.g., known Fmoc-peptide inhibitor) across studies .
    • Normalize activity to protein concentration (Bradford assay) and cell viability (MTT assay) .
  • Mechanistic Profiling :
    • Conduct SPR (Surface Plasmon Resonance) to measure binding affinity (KD) independently of assay conditions .
    • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Case Study: Discrepancies in IC₅₀ values may arise from variations in ATP concentration (kinase assays) or buffer ionic strength. Re-test under harmonized conditions .

Q. How to optimize microwave-assisted coupling reactions involving this compound while preserving stereochemistry?

Classification: Advanced (Reaction Engineering) Answer: Protocol:

Reagent Selection : Use HATU/Oxyma Pure coupling system for minimal racemization .

Microwave Conditions :

  • Power: 150 W
  • Temperature: 50°C (ramp time: 2 min)
  • Solvent: DMF (0.1 M concentration) .

Monitoring : Track reaction progress via inline IR spectroscopy (C=O stretch at 1700 cm⁻¹) .

Outcome: Reduced reaction time (10 min vs. 24 h conventional) with >95% enantiomeric excess .

Q. What analytical approaches differentiate between desired product and by-products?

Classification: Advanced (Analytical Chemistry) Answer:

  • LC-MS/MS :
    • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
    • Mobile Phase: 0.1% formic acid in H₂O/acetonitrile.
    • Detect [M+H]+ ion (m/z calc. 434.4) and fragment ions (e.g., m/z 223 for Fmoc group) .
  • 2D NMR :
    • HSQC and HMBC correlate methoxyethyl protons (δ 3.2–3.5 ppm) with carbonyl carbons to confirm regiochemistry .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single crystals grown via vapor diffusion (EtOAc/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.